molecular formula C9H19ClO B14461152 3-Chloro-1-methoxyoctane CAS No. 70690-26-5

3-Chloro-1-methoxyoctane

Katalognummer: B14461152
CAS-Nummer: 70690-26-5
Molekulargewicht: 178.70 g/mol
InChI-Schlüssel: KDRYRFIJTOKKKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-1-methoxyoctane is an organic compound with the molecular formula C9H19ClO It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to an octane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methoxyoctane typically involves the reaction of 1-octanol with thionyl chloride to form 1-chlorooctane, followed by the reaction with sodium methoxide to introduce the methoxy group. The reaction conditions generally include:

    Chlorination: 1-octanol is reacted with thionyl chloride (SOCl2) under reflux conditions to produce 1-chlorooctane.

    Methoxylation: The 1-chlorooctane is then treated with sodium methoxide (NaOCH3) in methanol to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-1-methoxyoctane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of ethers, amines, or thiols.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Wissenschaftliche Forschungsanwendungen

3-Chloro-1-methoxyoctane has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, solvents, and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Chloro-1-methoxyoctane involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in various oxidation and reduction reactions, influencing the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Chloro-3-methoxypropane: A shorter chain analog with similar reactivity but different physical properties.

    3-Chloro-2-methyl-1-propene: An unsaturated analog with different reactivity due to the presence of a double bond.

    1-Chloro-3-methoxybutane: Another analog with a different chain length and reactivity profile.

Uniqueness

3-Chloro-1-methoxyoctane is unique due to its specific chain length and the presence of both a chlorine atom and a methoxy group

Eigenschaften

CAS-Nummer

70690-26-5

Molekularformel

C9H19ClO

Molekulargewicht

178.70 g/mol

IUPAC-Name

3-chloro-1-methoxyoctane

InChI

InChI=1S/C9H19ClO/c1-3-4-5-6-9(10)7-8-11-2/h9H,3-8H2,1-2H3

InChI-Schlüssel

KDRYRFIJTOKKKF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(CCOC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.